molecular formula C17H16BrClN2O3S B5015470 N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide

Cat. No. B5015470
M. Wt: 443.7 g/mol
InChI Key: BOROGNYBUZNKBE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide exerts its inhibitory activity by binding to the active site of target enzymes, thereby preventing their catalytic activity. It has been shown to exhibit both reversible and irreversible inhibition, depending on the specific enzyme and the concentration of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antiproliferative, and antimicrobial activity. It has also been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are involved in cellular proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has several advantages for use in lab experiments, including its high potency and selectivity towards target enzymes, as well as its relatively simple synthesis method. However, it also has some limitations, including its potential toxicity and the need for further optimization and characterization of its pharmacological properties.

Future Directions

Several future directions for N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide research include the development of more potent and selective analogs, the exploration of its potential applications in cancer therapy, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate its safety and efficacy in animal models and clinical trials.

Synthesis Methods

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide can be synthesized through a multistep process involving the reaction of 4-bromobenzaldehyde with proline, followed by the reaction of the resulting compound with 4-chlorobenzenesulfonyl chloride. The final product is obtained through purification and recrystallization.

Scientific Research Applications

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to exhibit inhibitory activity against a range of enzymes, including proteases, kinases, and phosphatases, making it a potential candidate for the development of novel therapeutics.

properties

IUPAC Name

N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3S/c18-12-3-7-14(8-4-12)20-17(22)16-2-1-11-21(16)25(23,24)15-9-5-13(19)6-10-15/h3-10,16H,1-2,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOROGNYBUZNKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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